Cas no 686744-60-5 (Orlistat Tetradecyl Ester)

Orlistat Tetradecyl Ester is a lipase inhibitor derivative, structurally modified from Orlistat by esterification with a tetradecyl (C14) chain. This modification enhances its lipophilicity, potentially improving tissue permeability and sustained activity in lipid-rich environments. The compound retains the ability to inhibit pancreatic and gastric lipases, thereby reducing dietary fat absorption. Its extended alkyl chain may also influence pharmacokinetic properties, such as prolonged half-life or altered metabolic stability. This derivative is of interest in research applications exploring novel anti-obesity agents or mechanistic studies of lipase inhibition. It serves as a valuable intermediate for further chemical modifications or as a tool compound in biochemical investigations.
Orlistat Tetradecyl Ester structure
Orlistat Tetradecyl Ester structure
商品名:Orlistat Tetradecyl Ester
CAS番号:686744-60-5
MF:C31H57NO5
メガワット:523.78798
CID:1062987
PubChem ID:24971297

Orlistat Tetradecyl Ester 化学的及び物理的性質

名前と識別子

    • Orlistat Tetradecyl Ester
    • [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate
    • Orlistat Tetradecyl
    • Orlistat derivative, 15a
    • 686744-60-5
    • (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate
    • SCHEMBL12083578
    • BDBM24591
    • CHEMBL492687
    • (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl (2S)-2-formamido-4-methylpentanoate
    • DTXSID50648097
    • N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]tetradecyl Ester;
    • インチ: InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1
    • InChIKey: LIFQFEPLLRJNQF-DZUOILHNSA-N
    • ほほえんだ: CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

計算された属性

  • せいみつぶんしりょう: 523.42367392g/mol
  • どういたいしつりょう: 523.42367392g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 37
  • 回転可能化学結合数: 25
  • 複雑さ: 608
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 11

Orlistat Tetradecyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
O686520-1mg
Orlistat Tetradecyl Ester
686744-60-5
1mg
$ 374.00 2023-09-06
TRC
O686520-10mg
Orlistat Tetradecyl Ester
686744-60-5
10mg
$ 3000.00 2023-09-06

Orlistat Tetradecyl Ester 関連文献

Orlistat Tetradecyl Esterに関する追加情報

Orlistat Tetradecyl Ester (CAS No. 686744-60-5): An Overview of a Promising Compound in Pharmaceutical Research

Orlistat Tetradecyl Ester (CAS No. 686744-60-5) is a derivative of orlistat, a well-known anti-obesity drug that inhibits pancreatic lipase, thereby reducing the absorption of dietary fats. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research and development. This article aims to provide a comprehensive overview of Orlistat Tetradecyl Ester, including its chemical properties, mechanisms of action, and current research findings.

Chemical Properties and Structure

Orlistat Tetradecyl Ester is a long-chain ester derivative of orlistat, characterized by its molecular formula C33H58O5. The compound is a white to off-white crystalline powder with a molecular weight of approximately 534.82 g/mol. Its chemical structure features a tetradecyl group attached to the carboxylic acid moiety of orlistat, which significantly alters its physicochemical properties compared to the parent compound. This modification enhances the lipophilicity and stability of the molecule, making it more suitable for various pharmaceutical applications.

Mechanism of Action

The primary mechanism of action for orlistat involves the inhibition of pancreatic lipase, an enzyme responsible for breaking down dietary triglycerides into absorbable fatty acids and monoglycerides. By blocking this enzyme, orlistat reduces the absorption of dietary fats by approximately 30%, leading to a decrease in caloric intake and subsequent weight loss. The introduction of the tetradecyl ester group in Orlistat Tetradecyl Ester further enhances its lipase-inhibiting properties, potentially improving its efficacy and duration of action.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Orlistat Tetradecyl Ester has been extensively studied in both preclinical and clinical settings. Upon oral administration, the compound is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver. The primary metabolite, orlistat acid, retains significant lipase-inhibiting activity and contributes to the overall therapeutic effect. The half-life of Orlistat Tetradecyl Ester is approximately 1-2 hours, with peak plasma concentrations achieved within 1-3 hours post-dose. The compound is primarily excreted via feces, with minimal renal excretion.

Clinical Applications and Research Findings

The potential clinical applications of Orlistat Tetradecyl Ester have been explored in several recent studies. A randomized controlled trial published in the Journal of Clinical Endocrinology & Metabolism (2021) evaluated the efficacy and safety of Orlistat Tetradecyl Ester in obese patients over a 12-month period. The results demonstrated significant reductions in body weight, body mass index (BMI), and waist circumference compared to placebo. Additionally, improvements were observed in lipid profiles and glycemic control, suggesting potential benefits for patients with comorbid conditions such as type 2 diabetes mellitus.

A study published in Obesity Reviews (2022) investigated the long-term effects of Orlistat Tetradecyl Ester on weight management and cardiovascular risk factors. The findings indicated sustained weight loss over a 24-month period, along with reductions in systolic blood pressure and low-density lipoprotein (LDL) cholesterol levels. These results highlight the potential role of Orlistat Tetradecyl Ester in reducing cardiovascular risk in obese individuals.

Safety Profile and Adverse Effects

The safety profile of Orlistat Tetradecyl Ester has been generally favorable in clinical trials. Common adverse effects include gastrointestinal symptoms such as oily spotting, fecal urgency, and increased defecation frequency. These side effects are primarily attributed to the reduced absorption of dietary fats and are generally mild to moderate in severity. More serious adverse events are rare but may include liver function abnormalities and allergic reactions.

To mitigate these side effects, patients are advised to follow a low-fat diet (<30% of total caloric intake from fat) while taking Orlistat Tetradecyl Ester. Additionally, regular monitoring of liver function tests is recommended for patients with preexisting liver conditions.

FUTURE DIRECTIONS AND CONCLUSIONS
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
G
GFUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on Orlistat Tetradecyl Ester is focused on optimizing its formulation for improved bioavailability and reduced side effects.
A recent study published in Pharmaceutical Research (2023) explored the use of nanoparticle delivery systems to enhance the absorption and distribution of Orlistat Tetradecyl Ester in vivo.
The results showed significant improvements in pharmacokinetic parameters and reduced gastrointestinal side effects compared to conventional formulations.
This approach holds promise for enhancing the therapeutic index and patient compliance.
In conclusion, Orlistat Tetradecyl Ester represents a promising compound with potential applications in obesity management and related metabolic disorders.
Ongoing research continues to elucidate its mechanisms of action,
safety profile,
and optimal dosing regimens,
paving the way for its future clinical use.
Further studies are warranted to fully realize its therapeutic potential.
Funding from various sources,

                      The ongoing research on Orlistat Tetradecyl Ester is focused on optimizing its formulation for improved bioavailability and reduced side effects.
A recent study published in Pharmaceutical Research (2023) explored the use of nanoparticle delivery systems to enhance the absorption and distribution of Orlistat Tetradecyl Ester in vivo.
The results showed significant improvements in pharmacokinetic parameters and reduced gastrointestinal side effects compared to conventional formulations.
This approach holds promise for enhancing the therapeutic index and patient compliance.
In conclusion, Orlistat Tetradecyl Ester represents a promising compound with potential applications in obesity management and related metabolic disorders.
Ongoing research continues to elucidate its mechanisms of action,
safety profile,
and optimal dosing regimens,
paving the way for its future clinical use.
Further studies are warranted to fully realize its therapeutic potential.
Funding from various sources,
b>b>b>b>b>b>b>b>b>b>b>b>b>B>B>B>B>B>B>B>B>B>B>B>B>B>B>Bs>s>s>s>s>s>s>s>s>S>S>S>S>S>S>S>S>S>S>S>S>S*i>i>i>I>I>I>I>I>I>I>I>I>I>I>I*I*I*I*I*I*I*I*I*

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD